Iofetamine hydrochloride
Overview
Description
Iofetamine hydrochloride, also known as N-isopropyl-p-iodoamphetamine hydrochloride, is a radiopharmaceutical compound primarily used in cerebral blood perfusion imaging. It is labeled with the radioactive isotope iodine-123, which makes it suitable for single-photon emission computed tomography (SPECT) imaging. This compound is particularly significant in diagnosing and evaluating neurological conditions such as stroke, epilepsy, and Alzheimer’s disease .
Preparation Methods
The synthesis of iofetamine hydrochloride involves several steps:
Reductive Amination: Phenylacetone is reacted with ammonium chloride and sodium cyanoborohydride in methanol to produce N-isopropylamphetamine.
Iodination: The resulting N-isopropylamphetamine is then iodinated using iodine-123 to form N-isopropyl-p-iodoamphetamine.
Formation of Hydrochloride Salt: The final step involves converting N-isopropyl-p-iodoamphetamine to its hydrochloride salt using hydrogen chloride in ether
Chemical Reactions Analysis
Iofetamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced to its amine form.
Scientific Research Applications
Iofetamine hydrochloride has a wide range of scientific research applications:
Pharmacology: The compound is studied for its effects on neurotransmitter systems, particularly serotonin, norepinephrine, and dopamine.
Radiopharmaceuticals: It serves as a model compound for developing new radiopharmaceuticals for brain imaging.
Drug Development: Research on this compound contributes to understanding the pharmacokinetics and pharmacodynamics of amphetamine analogs.
Mechanism of Action
Iofetamine hydrochloride exerts its effects by mimicking endogenous neurotransmitters. It crosses the blood-brain barrier due to its lipophilic nature and is taken up by presynaptic terminals of neurons. Inside the neurons, it is stored in synaptic vesicles and released in response to neuronal activity. The radioactive iodine-123 emits gamma photons, which are detected by SPECT imaging to provide a three-dimensional representation of cerebral blood flow and neuronal activity .
Comparison with Similar Compounds
Iofetamine hydrochloride is similar to other radiopharmaceuticals used in brain imaging, such as:
N-isopropylamphetamine: A non-radioactive analog used in pharmacological studies.
p-Iodoamphetamine: Another radiopharmaceutical used for similar imaging purposes.
d-Amphetamine: A stimulant with similar pharmacological properties but different applications. What sets this compound apart is its specific use in SPECT imaging due to the presence of iodine-123, which provides high-resolution images of cerebral blood flow
Properties
IUPAC Name |
1-(4-iodophenyl)-N-propan-2-ylpropan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18IN.ClH/c1-9(2)14-10(3)8-11-4-6-12(13)7-5-11;/h4-7,9-10,14H,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLDFEASYWNJGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)CC1=CC=C(C=C1)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045774 | |
Record name | Iofetamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82691-32-5 | |
Record name | Iofetamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082691325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iofetamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IOFETAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877DO43251 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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